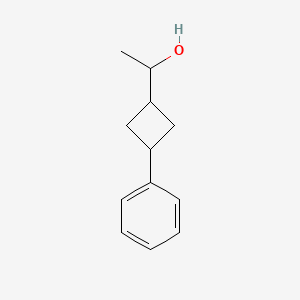
1-(3-Phenylcyclobutyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound features a cyclobutyl ring substituted with a phenyl group and an ethan-1-ol moiety, making it a unique structure in organic chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Phenylcyclobutyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the photochemical benzannulation of N-phosphoryl ynamides and α-diazo ketones in continuous flow . This process typically requires specific reaction conditions, such as the use of tetrahydrofuran (THF) as a solvent and cooling to -78°C with a dry ice-acetone bath. The reaction mixture is then treated with trifluoroethyl trifluoroacetate and other reagents to yield the desired product .
Industrial production methods for this compound may involve bulk custom synthesis and procurement, ensuring the availability of high-purity material for various applications .
Analyse Chemischer Reaktionen
1-(3-Phenylcyclobutyl)ethan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of ethers or other substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylcyclobutyl)ethan-1-ol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antibacterial or antifungal activity . Additionally, the compound can be used in industrial applications, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(3-Phenylcyclobutyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. As an alcohol, it can undergo dehydration reactions to form alkenes through E1 or E2 mechanisms, depending on the reaction conditions . The hydroxyl group in the compound can act as a nucleophile, participating in various chemical transformations that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenylcyclobutyl)ethan-1-ol can be compared with other similar compounds, such as cyclobutanemethanol and α-methyl-3-phenyl derivatives . These compounds share structural similarities but differ in their specific functional groups and substituents. The unique combination of a cyclobutyl ring, phenyl group, and ethan-1-ol moiety in this compound distinguishes it from other related compounds, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(3-phenylcyclobutyl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI-Schlüssel |
BWMIWTAIAIIADO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
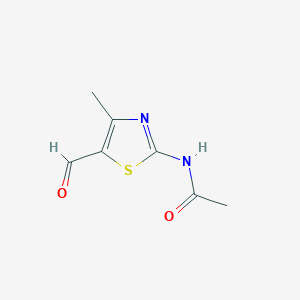

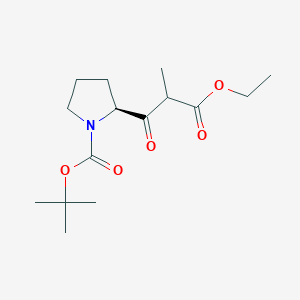
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)

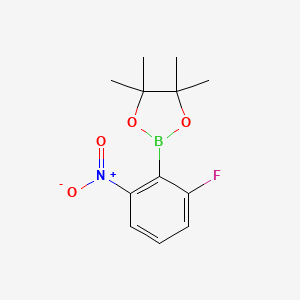


![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)

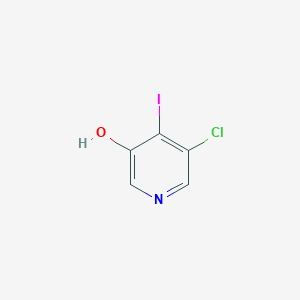
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
